4-CHLORO-2'-METHOXY-5'-NITROBENZENESULFONANILIDE
Overview
Description
4-CHLORO-2’-METHOXY-5’-NITROBENZENESULFONANILIDE is a chemical compound with the molecular formula C13H11ClN2O5S and a molecular weight of 342.76 g/mol . This compound is known for its unique structural features, which include a chloro group, a methoxy group, a nitro group, and a sulfonanilide moiety attached to a benzene ring. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 4-CHLORO-2’-METHOXY-5’-NITROBENZENESULFONANILIDE typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common synthetic route includes the nitration of a methoxybenzene derivative, followed by chlorination and sulfonation reactions. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. These methods are designed to be efficient and cost-effective, while also ensuring the safety and environmental compliance of the production process .
Chemical Reactions Analysis
4-CHLORO-2’-METHOXY-5’-NITROBENZENESULFONANILIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-CHLORO-2’-METHOXY-5’-NITROBENZENESULFONANILIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study the effects of various substituents on biological activity.
Industry: This compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-CHLORO-2’-METHOXY-5’-NITROBENZENESULFONANILIDE involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonanilide moiety may also play a role in the compound’s biological activity by interacting with enzymes and receptors .
Comparison with Similar Compounds
4-CHLORO-2’-METHOXY-5’-NITROBENZENESULFONANILIDE can be compared with other similar compounds, such as:
1-Chloro-2-methoxy-4-nitrobenzene: This compound has a similar structure but lacks the sulfonanilide moiety.
2-Bromo-1-tert-butyl-4-nitrobenzene: This compound has a bromine atom instead of a chlorine atom and a tert-butyl group instead of a methoxy group.
The uniqueness of 4-CHLORO-2’-METHOXY-5’-NITROBENZENESULFONANILIDE lies in its combination of substituents, which confer specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
4-chloro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O5S/c1-21-13-7-4-10(16(17)18)8-12(13)15-22(19,20)11-5-2-9(14)3-6-11/h2-8,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSSWHVSEIPARR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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